Monomethyl-5-nitroisophthalate CAS number and chemical identifiers
Monomethyl-5-nitroisophthalate CAS number and chemical identifiers
An In-depth Technical Guide to Monomethyl-5-nitroisophthalate
Introduction
Monomethyl-5-nitroisophthalate is a pivotal chemical intermediate with significant applications in the pharmaceutical and life sciences sectors. Its unique molecular architecture, featuring a nitro group, a carboxylic acid, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a particular focus on its role in drug discovery and development.
Chemical Identity and Properties
A clear understanding of the fundamental chemical identifiers and physicochemical properties of Monomethyl-5-nitroisophthalate is essential for its effective use in research and manufacturing.
Chemical Identifiers
The following table summarizes the key chemical identifiers for Monomethyl-5-nitroisophthalate.
| Identifier | Value |
| CAS Number | 1955-46-0[1][2] |
| IUPAC Name | 3-methoxycarbonyl-5-nitrobenzoic acid[3] |
| Molecular Formula | C9H7NO6[1][3] |
| Molecular Weight | 225.15 g/mol [3][4] |
| InChI | InChI=1S/C9H7NO6/c1-16-9(13)6-2-5(8(11)12)3-7(4-6)10(14)15/h2-4H,1H3,(H,11,12)[3] |
| InChI Key | ZCRNIIJXDRYWDU-UHFFFAOYSA-N[3][5] |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C(=O)O)[O-][3][5] |
| Synonyms | 5-Nitroisophthalic Acid Monomethyl Ester, Methyl 5-nitroisophthalate, Mono-methyl 5-nitroisophthalate, 3-methoxycarbonyl-5-nitrobenzoic Acid, Methyl Hydrogen 5-nitroisophthalate[1][3][5] |
Physicochemical Properties
The physical and chemical properties of Monomethyl-5-nitroisophthalate are crucial for determining its handling, storage, and reaction conditions.
| Property | Value |
| Physical State | Solid, crystalline powder[6][7] |
| Color | White to light yellow[6][7] |
| Melting Point | 181 - 185 °C[7][8] |
| Boiling Point | 419.7 °C at 760 mmHg[1] |
| Density | 1.484 g/cm³[1] |
| Water Solubility | Insoluble[1][7] |
| Purity | Typically ≥98.0%[1][6] |
Synthesis and Manufacturing
The synthesis of Monomethyl-5-nitroisophthalate can be achieved through several routes, primarily involving the parent compound, 5-nitroisophthalic acid, or its dimethyl ester derivative.
Synthetic Pathways
Two common methods for the preparation of Monomethyl-5-nitroisophthalate are:
-
Regioselective Partial Hydrolysis of Dimethyl-5-nitroisophthalate: This is a widely used method that involves the selective hydrolysis of one of the two methyl ester groups of dimethyl-5-nitroisophthalate. Careful control of reaction conditions, such as the amount of base and reaction time, is critical to favor the formation of the monoester and minimize the production of the dicarboxylic acid.[9][10]
-
Direct Esterification of 5-Nitroisophthalic Acid: This method involves the direct reaction of 5-nitroisophthalic acid with methanol in the presence of a strong acid catalyst. To obtain the monomethyl ester, the reaction conditions must be precisely controlled to prevent the formation of the dimethyl ester.[9]
Experimental Protocol: Hydrolysis of Dimethyl-5-nitroisophthalate
The following is a representative protocol for the synthesis of Monomethyl-5-nitroisophthalate via the hydrolysis of dimethyl-5-nitroisophthalate.
Materials:
-
Dimethyl-5-nitroisophthalate
-
Methanol
-
Sodium hydroxide
-
Water
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve Dimethyl-5-nitroisophthalate in methanol in a suitable reaction flask.
-
Prepare a solution of sodium hydroxide in water.
-
Slowly add the sodium hydroxide solution to the methanolic solution of the diester while stirring.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain Monomethyl-5-nitroisophthalate.
Synthesis Workflow Diagram
Caption: Synthesis workflow for Monomethyl-5-nitroisophthalate.
Applications in Research and Drug Development
Monomethyl-5-nitroisophthalate serves as a crucial intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical industry.
Precursor for Iodinated X-ray Contrast Media
The most significant application of Monomethyl-5-nitroisophthalate is as a key starting material in the manufacturing of non-ionic, iodinated X-ray contrast media.[9][11] These agents are essential for enhancing the visibility of internal body structures in medical imaging techniques like CT scans. The synthesis involves a multi-step process that begins with the esterification of 5-nitroisophthalic acid to its mono- or dimethyl ester. The nitro group is then reduced to an amine, followed by iodination to introduce three iodine atoms onto the benzene ring.[9] This tri-iodinated core is then further modified to produce the final contrast agents.
Examples of contrast media derived from this intermediate include:
-
Iopamidol
-
Iodamide
-
Iopentol
-
Iodixanol
-
Iopromide
-
Iohexol
-
Ioxilan
-
Ioxaglic acid
-
Iothalamic acid
-
Iotrolan
-
Ioversol[11]
Pathway to Key Contrast Media Intermediate
Caption: Pathway to a key contrast media intermediate.
Other Applications
Beyond contrast media, Monomethyl-5-nitroisophthalate is utilized in other areas of chemical synthesis:
-
Heterotrifunctional Crosslinkers: It is used in the preparation of crosslinkers for multiple bioconjugations with peptides.[1][4]
-
Histone Demethylase LSD1 Inhibitors: It serves as a starting material in the synthesis of inhibitors for the histone demethylase LSD1, which are being investigated as potential anti-cancer agents.[1][12]
-
Starting Reagent for Other Organic Syntheses: It has been used as a starting reagent in the synthesis of 3-amide-5-[(dipropylamino)carbonyl]benzoic acids.[12]
Chemical Reactivity and Handling
Reactivity Profile
Monomethyl-5-nitroisophthalate possesses three key functional groups that dictate its reactivity:
-
Carboxylic Acid: Can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and conversion to acid chlorides.
-
Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
-
Nitro Group: Can be reduced to a primary amine, which is a key step in the synthesis of many of its derivatives.[9]
Safety and Handling
Based on available Safety Data Sheets (SDS), Monomethyl-5-nitroisophthalate is not considered a hazardous substance under OSHA Hazard Communication Standard 2024.[7][13] However, as with all chemicals, good laboratory practices should be followed.
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.[7][8]
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[8][13]
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]
-
Ingestion: Clean mouth with water and get medical attention.[8]
Conclusion
Monomethyl-5-nitroisophthalate is a compound of significant industrial and research importance. Its well-defined chemical properties and versatile reactivity make it an indispensable intermediate in the synthesis of a wide range of valuable products, most notably as a foundational element in the production of life-saving iodinated X-ray contrast media. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and efficient utilization in both laboratory and industrial settings.
References
-
PharmaCompass.com. 5-nitro-isophthalic acid monomethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
Pure Synth. Monomethyl 5-Nitroisophthalate 98.0%. [Link]
-
Lab Supplies. Monomethyl 5-Nitroisophthalate, 500g, Each. [Link]
-
Arvee Laboratories. Monomethyl 5-Nitroisophthalate. [Link]
-
Alfa Aesar. 5-Nitroisophthalic acid monomethyl ester - SAFETY DATA SHEET. [Link]
-
Alfa Aesar. 5-Nitroisophthalic acid - SAFETY DATA SHEET. [Link]
-
PharmaCompass.com. 5-nitro-isophthalic acid monomethylester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
PharmaCompass.com. 1,3-Benzenedicarboxylic acid, 5-nitro-, monomethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
Richman Chemical Inc. 5-Nitroisophthalic acid. [Link]
-
PubChem. 5-Nitroisophthalic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Nitroisophthalic Acid in Pharmaceutical Synthesis. [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 5-nitro-isophthalic acid monomethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. scbt.com [scbt.com]
- 5. Monomethyl 5-Nitroisophthalate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. labproinc.com [labproinc.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Monomethyl-5-nitroisophthalate | Benchchem [benchchem.com]
- 10. Methyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 11. arveelabs.com [arveelabs.com]
- 12. Methyl 5-nitroisophthalate | 1955-46-0 [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
